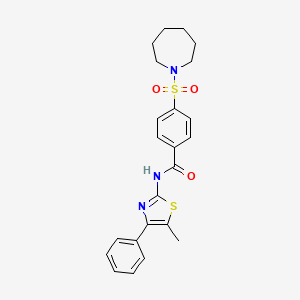
4-(azepan-1-ylsulfonyl)-N-(5-methyl-4-phenylthiazol-2-yl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(azepan-1-ylsulfonyl)-N-(5-methyl-4-phenylthiazol-2-yl)benzamide, also known as AMTB, is a compound that has been studied for its potential use as a tool to investigate the role of transient receptor potential (TRP) channels in various physiological processes.
Aplicaciones Científicas De Investigación
Synthetic Methodologies and Chemical Properties
- Synthetic Utilities of o-Phenylenediamines : This review discusses the synthetic approaches for benzimidazoles, quinoxalines, and benzo(1,5)diazepines, highlighting the versatility of o-phenylenediamines in synthesizing complex heterocyclic compounds. Such methodologies might be relevant for synthesizing or modifying compounds like 4-(azepan-1-ylsulfonyl)-N-(5-methyl-4-phenylthiazol-2-yl)benzamide for various applications (M. Ibrahim, 2011).
Pharmaceutical and Biological Applications
DNA Minor Groove Binder Hoechst 33258 and its Analogues : The synthetic dye Hoechst 33258, which shares structural features with benzimidazole compounds, is known for its strong binding to the minor groove of double-stranded B-DNA. This suggests potential applications of similar compounds in biochemistry and molecular biology for DNA interaction studies (U. Issar & R. Kakkar, 2013).
Conversion of Benzimidazoles, Imidazothiazoles, and Imidazoles Into CNS Acting Drugs : Discusses the transformation of benzimidazole and related azole compounds into central nervous system (CNS) drugs, indicating the potential for 4-(azepan-1-ylsulfonyl)-N-(5-methyl-4-phenylthiazol-2-yl)benzamide and similar compounds to be modified for therapeutic purposes (S. Saganuwan, 2020).
Biofouling Prevention in Water Systems
- Non-oxidizing Biocides in Reverse Osmosis Systems : Reviews the use of non-oxidizing biocides to prevent biofouling in reverse osmosis polyamide membrane systems. This application could be relevant for compounds with antimicrobial properties, such as the one , for ensuring the longevity and efficiency of water purification systems (Luiz H. Da-Silva-Correa et al., 2022).
Propiedades
IUPAC Name |
4-(azepan-1-ylsulfonyl)-N-(5-methyl-4-phenyl-1,3-thiazol-2-yl)benzamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H25N3O3S2/c1-17-21(18-9-5-4-6-10-18)24-23(30-17)25-22(27)19-11-13-20(14-12-19)31(28,29)26-15-7-2-3-8-16-26/h4-6,9-14H,2-3,7-8,15-16H2,1H3,(H,24,25,27) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OQTCVLTYBUXEBN-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=C(S1)NC(=O)C2=CC=C(C=C2)S(=O)(=O)N3CCCCCC3)C4=CC=CC=C4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H25N3O3S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
455.6 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(azepan-1-ylsulfonyl)-N-(5-methyl-4-phenylthiazol-2-yl)benzamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

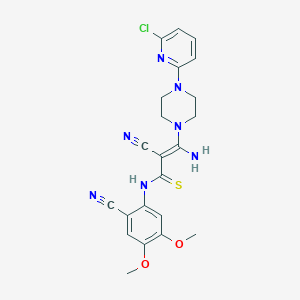

![1-[4-(3-nitrophenyl)-1,3-thiazol-2-yl]-5-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid](/img/structure/B2391299.png)
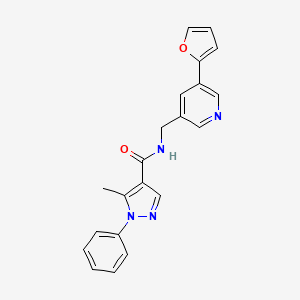
![N-(4-chlorobenzyl)-2-{[3-(4-methylbenzyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2391304.png)
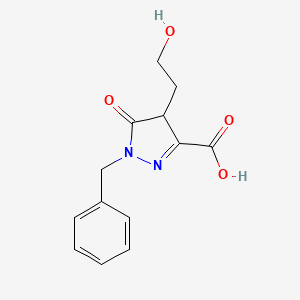
![2,3-dimethoxy-N-[4-(2-methyl-4-oxopyrido[2,3-d]pyrimidin-3-yl)phenyl]benzamide](/img/structure/B2391306.png)

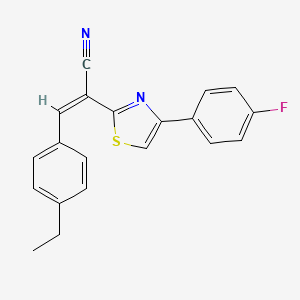
![(Z)-N-(3-allyl-4-methoxybenzo[d]thiazol-2(3H)-ylidene)-2-fluorobenzamide](/img/structure/B2391310.png)
![N-(benzo[d][1,3]dioxol-5-ylmethyl)-3-((3-methoxypyrazin-2-yl)oxy)pyrrolidine-1-carboxamide](/img/structure/B2391311.png)
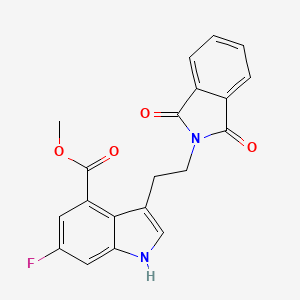
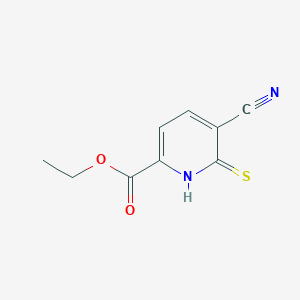
![(E)-4-(Dimethylamino)-N-[(3-methyl-4-phenylphenyl)methyl]but-2-enamide](/img/structure/B2391316.png)